molecular formula C8H6ClF3O2 B1591101 (4-Chloro-3-(trifluoromethoxy)phenyl)methanol CAS No. 886500-89-6

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol

Cat. No.: B1591101
CAS No.: 886500-89-6
M. Wt: 226.58 g/mol
InChI Key: AQFVCOVRKUVQTA-UHFFFAOYSA-N
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Description

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Reagent/Conditions Product Yield Key Observations Source
KMnO₄ (acidic, H₂SO₄)4-Chloro-3-(trifluoromethoxy)benzoic acid72%Complete oxidation to carboxylic acid
CrO₃ (Jones oxidation)4-Chloro-3-(trifluoromethoxy)benzaldehyde58%Partial oxidation to aldehyde
TEMPO/NaOCl (mild conditions)4-Chloro-3-(trifluoromethoxy)benzaldehyde85%Selective aldehyde formation

Mechanistic Insight : Oxidation pathways are modulated by steric hindrance from the bulky trifluoromethoxy group, favoring milder oxidizing agents for selective aldehyde formation.

Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent/Conditions Product Yield Key Observations Source
NH₃ (Cu catalyst, 150°C)4-Amino-3-(trifluoromethoxy)phenylmethanol41%Requires high temperature and catalyst
NaSH (DMF, 80°C)4-Mercapto-3-(trifluoromethoxy)phenylmethanol36%Moderate yield due to -OCF₃ deactivation
KI (CuI, 120°C)4-Iodo-3-(trifluoromethoxy)phenylmethanol54%Halogen exchange facilitated by Cu

Electronic Effects : The electron-withdrawing -OCF₃ group reduces ring electron density, necessitating strong nucleophiles and elevated temperatures for NAS .

Reduction Reactions

The alcohol group can be reduced to a methyl group under hydrogenation conditions.

Reagent/Conditions Product Yield Key Observations Source
H₂ (Pd/C, 50 psi)4-Chloro-3-(trifluoromethoxy)toluene89%Complete dehydroxylation
LiAlH₄ (THF, reflux)4-Chloro-3-(trifluoromethoxy)toluene78%Over-reduction observed

Selectivity : Catalytic hydrogenation preserves the -OCF₃ and -Cl groups while reducing the alcohol to a methyl group.

Esterification and Etherification

The alcohol participates in typical hydroxyl-group derivatization.

Reagent/Conditions Product Yield Key Observations Source
AcCl (pyridine, 0°C)4-Chloro-3-(trifluoromethoxy)benzyl acetate92%Rapid acetylation
CH₃I (K₂CO₃, DMF)4-Chloro-3-(trifluoromethoxy)benzyl methyl ether67%Moderate yield due to steric hindrance

Steric Challenges : The trifluoromethoxy group adjacent to the alcohol limits etherification efficiency.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed coupling for biaryl synthesis.

Reagent/Conditions Product Yield Key Observations Source
Suzuki-Miyaura (Pd(PPh₃)₄)4-Aryl-3-(trifluoromethoxy)phenylmethanol63%Compatible with boronic acids
Buchwald-Hartwig (Pd₂(dba)₃)4-Amino-3-(trifluoromethoxy)phenylmethanol55%Amine coupling under mild conditions

Catalytic Systems : Ligand choice (e.g., XPhos) enhances coupling efficiency despite the electron-deficient aryl ring .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that (4-Chloro-3-(trifluoromethoxy)phenyl)methanol and its derivatives exhibit significant biological activities, particularly in the inhibition of cancer cell lines. For instance, studies have shown that compounds similar to this one can inhibit hepatocellular carcinoma cell lines effectively. The trifluoromethoxy group enhances the lipophilicity of these compounds, potentially improving their cellular uptake and bioactivity.

Kinase Inhibition
A notable application includes its role as a c-KIT kinase inhibitor. A derivative of this compound has demonstrated potent activity against various c-KIT mutants associated with gastrointestinal stromal tumors (GISTs), which are often resistant to standard treatments like imatinib. This compound exhibits favorable pharmacokinetic properties and shows promise as a therapeutic candidate for GISTs .

Agrochemical Applications

The compound is also explored within the agrochemical sector. Trifluoromethyl-containing compounds are known for their effectiveness in herbicides and pesticides due to their ability to disrupt biological pathways in target organisms. The unique properties of this compound may enhance its efficacy as an active ingredient in agricultural formulations.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of other biologically active compounds. For example, it is utilized in the preparation of 4-chloro-3-(trifluoromethyl) phenylisocyanate, which is a precursor for several anticancer drugs, including sorafenib . This highlights its significance in pharmaceutical synthesis pathways.

Molecular Interaction Studies

Molecular docking studies reveal that this compound interacts with various biological targets involved in cancer pathways. These interactions suggest that subtle structural modifications can significantly affect binding affinities and biological activity, making it a subject of interest for further research in medicinal chemistry.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenol
  • 4-Chloro-3-(trifluoromethyl)benzyl alcohol
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both a chloro and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with only one of these groups .

Biological Activity

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorinated phenolic structure with a trifluoromethoxy group, which is known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and modulate interaction with biological targets.

1. Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that related compounds demonstrated submicromolar inhibition of bacterial enzymes critical for cell viability, suggesting potential use as antibacterial agents .

3. Anti-Inflammatory Effects

Recent studies have indicated that compounds containing the trifluoromethoxy group can modulate inflammatory pathways. For example, one study highlighted the role of similar compounds in inhibiting pro-inflammatory enzymes, which could be beneficial in treating chronic inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell growth and inflammation.
  • Metabolic Pathway Interference : By affecting metabolic pathways, it may alter the production of inflammatory mediators or growth factors.

Case Studies

  • Antituberculosis Activity : In one study, analogs of the compound were tested for their ability to inhibit Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . This highlights the potential for further exploration in anti-tuberculosis drug development.
  • Chronic Pancreatitis Model : Another study investigated the effects of a related compound on murine models of chronic pancreatitis, assessing its impact on inflammatory markers and overall pancreatic health . This suggests a broader therapeutic potential beyond antimicrobial and anticancer applications.

Data Summary

Biological ActivityRelated CompoundsObserved EffectsReferences
AntimicrobialVarious derivativesSubmicromolar inhibition
AnticancerSorafenibMulti-kinase inhibition
Anti-inflammatoryTrifluoromethoxy analogsReduced inflammation markers
AntituberculosisAnalog compoundsMIC 1.4 - 18.8 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-3-(trifluoromethoxy)phenyl)methanol?

The compound can be synthesized via borane-mediated reduction of the corresponding carboxylic acid. For example:

  • Dissolve 4-chloro-3-(trifluoromethoxy)benzoic acid in THF and cool to 0°C.
  • Add 1M BH₃-THF solution dropwise under inert conditions.
  • Stir at room temperature for 16 hours, then quench with methanol.
  • Purify via extraction (e.g., ethyl acetate) and column chromatography. Yield typically ranges from 75–85% . Note: Optimize reaction time and temperature to minimize side products (e.g., over-reduction).

Q. How can the purity and structure of this compound be validated?

Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Look for characteristic peaks:

  • Hydroxyl proton (δ 1.5–2.5 ppm, broad, exchangeable).
  • Trifluoromethoxy group (δ 4.0–4.5 ppm for adjacent protons; ¹⁹F NMR: δ -55 to -60 ppm).
    • TLC : Use ethyl acetate:methanol (9:1) as a mobile phase; Rf ~0.46–0.60 .
    • FT-IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group is electron-withdrawing, directing electrophilic substitution to the para position of the phenyl ring. However, steric hindrance may reduce efficiency in Suzuki-Miyaura couplings. Pre-functionalize the boronic acid derivative (e.g., (4-chloro-3-(trifluoromethoxy)phenyl)boronic acid) to enhance reactivity. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (3:1) at 80°C for 12 hours .

Q. What analytical strategies resolve contradictions in reported spectral data?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

  • Standardize solvents : Use deuterated DMSO or CDCl₃ for NMR.
  • Spike with authentic samples : Compare retention times in HPLC (C18 column, acetonitrile/water gradient).
  • Theoretical calculations : Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) to validate experimental peaks .

Q. How can this compound be integrated into medicinal chemistry workflows?

The hydroxymethyl group enables functionalization for prodrug development. For example:

  • Urea derivatives : React with phenyl carbamates (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) and DABCO in acetonitrile at 65°C to form urea-linked analogs with bioactive potential (e.g., Sorafenib derivatives) .
  • Pharmacophore optimization : Replace the hydroxymethyl group with bioisosteres (e.g., carboxylic acid) to modulate solubility and target binding .

Q. Methodological Considerations

Q. What precautions are necessary when handling this compound?

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (ECHA hazard class 4.3) .
  • Stability : Store under argon at -20°C to prevent oxidation of the hydroxymethyl group.

Q. How to troubleshoot low yields in large-scale synthesis?

  • Scale-up adjustments : Replace batch reactors with continuous flow systems to improve heat dissipation and mixing.
  • Catalyst loading : Increase Pd catalyst to 5 mol% for Suzuki couplings to compensate for catalyst deactivation .

Properties

IUPAC Name

[4-chloro-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFVCOVRKUVQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590652
Record name [4-Chloro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-89-6
Record name [4-Chloro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol

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